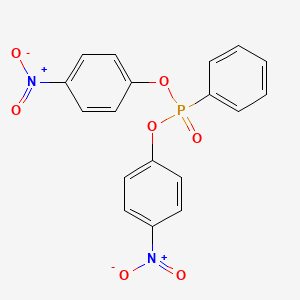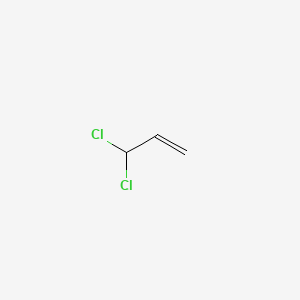
1-Propene, 3,3-dichloro-
Overview
Description
“1-Propene, 3,3-dichloro-” is an organochlorine compound with the formula C3H4Cl2 . It is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily . It is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide .
Molecular Structure Analysis
The molecular weight of “1-Propene, 3,3-dichloro-” is 110.970 . The IUPAC Standard InChI is InChI=1S/C3H4Cl2/c1-2-3(4)5/h2-3H,1H2 . The CAS Registry Number is 563-57-5 .
Physical And Chemical Properties Analysis
“1-Propene, 3,3-dichloro-” is a colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor . It has a molecular weight of 110.970 . It has a boiling point of 226°F, a freezing point of -119°F, and a specific gravity of 1.21 . It is feebly soluble in water .
Scientific Research Applications
Intermediates in Chemical Reactions
1-Propene, 3,3-dichloro- serves as an intermediate in various chemical reactions. For instance, the symmetrical 1,2,3-trichloropropenylium ion, derived from 1-Propene, 3,3-dichloro-, plays a role in the reaction of 1,2,3,3-tetrachloro-l-propene with SbF3 to produce 1,2-dichloro-3,3-difluoro-1-propene (Boberg & Voss, 1976).
Domino Reactions
Domino reactions involving 1-Propene, 3,3-dichloro- have been studied, particularly in the context of reacting with alkane dithiolates in a hydrazine hydrate – KOH medium. These reactions produce derivatives of dithiin, dithiepin, chloropropenyl, and allenyl sulfides (Levanova et al., 2014).
Molecular Structure Analysis
Research has been conducted on the molecular structure of compounds derived from 1-Propene, 3,3-dichloro-, such as 3-chloro-2-chloromethyl-1-propene. This involves studying the molecular structure using techniques like electron diffraction (Shen, 1979).
Catalytic Reactions
1-Propene, 3,3-dichloro- is involved in catalytic reactions, such as the selective dimerization of propene to 2,3-dimethylbutene, catalyzed by nickel complexes in solution (Eberhardt & Griffin, 1970).
Atmospheric Oxidation Studies
This compound has been studied in the context of atmospheric oxidation, particularly its reaction with various atmospheric oxidants. These studies are crucial for understanding the environmental impact and atmospheric behavior of 1-Propene, 3,3-dichloro- (Zhang et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
1-Propene, 3,3-dichloro-, also known as 1,3-Dichloropropene, is an organochlorine compound . It is primarily used in farming as a pesticide, specifically as a preplant fumigant and nematicide . The primary targets of this compound are plant-parasitic nematodes .
Mode of Action
As a nematicide, it likely disrupts the normal biological processes of nematodes, leading to their death .
Biochemical Pathways
The biochemical pathways affected by 1-Propene, 3,3-dichloro- involve the conversion of the compound into different forms. Both the cis- and trans- isomers of 1,3-Dichloropropene can be converted to the corresponding 3-Chloro-2-propene-1-ols and 3-Chloroacrylic acids . These pathways are found in Pseudomonas cichorii strain 170 .
Pharmacokinetics
1-Propene, 3,3-dichloro- is highly soluble in water and many organic solvents . It is highly volatile, which means it can easily evaporate, affecting its distribution in the environment
Result of Action
The result of the action of 1-Propene, 3,3-dichloro- is the effective control of plant-parasitic nematodes . By disrupting their biological processes, it prevents these pests from damaging crops, thereby protecting agricultural yield .
Action Environment
The action of 1-Propene, 3,3-dichloro- is influenced by environmental factors. Its high volatility means it can easily evaporate, which can affect its concentration in the soil . , which means its concentration decreases over time. This can influence its efficacy as a pesticide .
properties
IUPAC Name |
3,3-dichloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2/c1-2-3(4)5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTNIWBNFSHDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073910 | |
| Record name | 3,3-Dichloro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
563-57-5 | |
| Record name | 3,3-Dichloropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dichloro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propene, 3,3-dichloro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DICHLOROPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIF84XGM76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







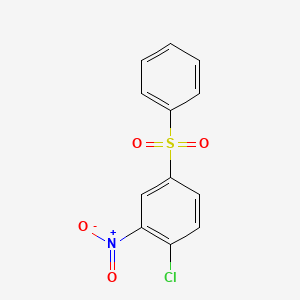
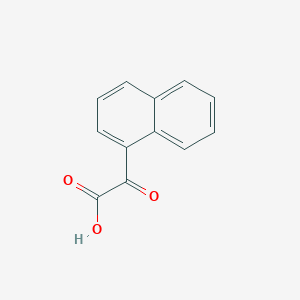

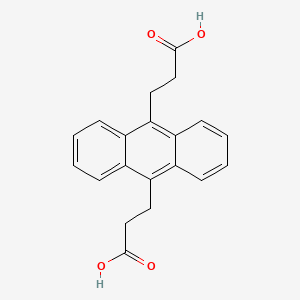

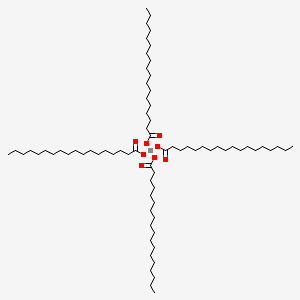
![Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B1605448.png)

